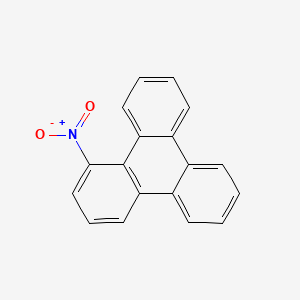

1-nitrotriphenylene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-nitrotriphenylene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2/c20-19(21)17-11-5-10-16-14-7-2-1-6-12(14)13-8-3-4-9-15(13)18(16)17/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZVRRQDPKTLAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231046 | |

| Record name | Triphenylene, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81316-78-1 | |

| Record name | Triphenylene, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081316781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylene, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of Substituted 1 Nitrotriphenylene Derivatives

The synthesis of substituted 1-nitrotriphenylene derivatives builds upon the methodologies established for the parent compound, often involving either the nitration of pre-substituted triphenylenes or the functionalization of this compound itself.

Nitration of Substituted Triphenylenes: The strategy of nitrating triphenylenes that already possess substituents is a common route to substituted 1-nitrotriphenylenes. The nature and position of these substituents can profoundly influence the regiochemical outcome of the nitration reaction.

Alkoxy-substituted Triphenylenes: For instance, nitration of 2,3,6,7,10,11-hexahexyloxytriphenylene has been reported to yield exclusively the 1-nitro-hexaalkoxytriphenylene derivative. Similarly, other hexaalkoxytriphenylenes have shown a preference for mononitration at the 1-position researchgate.netresearchgate.net. This high regioselectivity for the α-position in these highly substituted systems is often attributed to the directing effects of the alkoxy groups and the steric environment they create researchgate.netresearchgate.net.

Halogenated Triphenylenes: The synthesis of halogenated nitrotriphenylenes can be achieved through various routes. For example, 1-bromotriphenylene can be prepared from 1-aminotriphenylene, which is obtained by the reduction of this compound digitellinc.com. Conversely, nitration of halogenated triphenylenes would lead to halogenated nitrotriphenylenes, though specific examples for this compound derivatives are less detailed in the provided search results.

Functionalization of this compound: Once this compound is synthesized, the nitro group can be chemically modified using standard aromatic chemistry to introduce other functional groups, such as amino, amido, or azido (B1232118) substituents researchgate.net. These transformations can lead to derivatives with altered mesophase properties or other desirable characteristics. For example, reduction of the nitro group to an amino group, followed by subsequent reactions like diazotization and halogenation, can yield halogenated triphenylenes which are precursors for other synthetic pathways digitellinc.com.

Data Table: Representative Nitration Reactions of Triphenylene (B110318) Derivatives

| Starting Material | Nitrating Agent | Conditions | Product(s) | Yield (%) | References |

| Triphenylene | HNO₃ in Ac₂O | 60 °C | This compound, 2-Nitrotriphenylene | Varies | digitellinc.com |

| Hexaalkoxytriphenylene | HNO₃ or AcONO₂ | 10–20 °C, anhydrous acetonitrile (B52724) | Mononitro derivatives (e.g., 1-nitro) | Varies | vulcanchem.com |

| Hexaalkoxytriphenylene | Fuming HNO₃ | Not specified | Mononitro-, Dinitro-, Trinitro- derivatives | Varies | tandfonline.com |

| 2,3,6,7,10,11-Hexahexyloxytriphenylene | Nitrating Agent | Not specified | 1-Nitro-2,3,6,7,10,11-hexahexyloxytriphenylene | High | researchgate.netresearchgate.net |

| 1,4,6,7,10,11-Hexahexyloxytriphenylene | Nitrating Agent | Not specified | 2-Nitro-1,4,6,7,10,11-hexahexyloxytriphenylene | High | researchgate.netresearchgate.net |

Compound List:

this compound

2-Nitrotriphenylene

Triphenylene

Hexaalkoxytriphenylene

Hexabutyloxytriphenylene

1-Nitro-BN-naphthalene

3,6-Dinitrotriphenylene

1-Bromotriphenylene

1-Iodotriphenylene

1-Aminotriphenylene

2,3,6,7,10,11-Hexahexyloxytriphenylene

2,3,6,7,10,11-Hexakis-[2-(2-chloroethoxy)ethoxy]triphenylene

1,4,6,7,10,11-Hexahexyloxytriphenylene

2,3,6,7-Tetrahexyloxy-9,10,11-trimethoxytriphenylene

2,3,6,7,10-Pentahexyloxytriphenylene

1,3,6,7,10,11-Hexahexyloxytriphenylene

2,4,6,7,10,11-Hexahexyloxy-1-nitrotriphenylene

2,3,6,7,10,11-Hexa(alkoxy)-1,5-dinitrotriphenylene

2,3,6,7,10,11-Hexa(alkoxy)-1,8-dinitrotriphenylene

1-Chloro-2,3,6,7,10,11-hexa(alkoxy)triphenylene

1-Chloro-2,3,6,7,10,11-hexa(alkoxy)-5,12-dinitrotriphenylene

1-Chloro-2,3,6,7,10,11-hexa(alkoxy)-5,9-dinitrotriphenylene

9-Nitrophenanthrene

Chemical Reactivity and Environmental Transformation Mechanisms

Atmospheric Reaction Pathways of 1-Nitrotriphenylene Formation

This compound is primarily formed in the atmosphere through the nitration of its parent compound, triphenylene (B110318). This process can occur via gas-phase reactions initiated by radicals or through heterogeneous reactions occurring on the surface of particulate matter.

Triphenylene undergoes nitration in the atmosphere through reactions with hydroxyl (OH) and nitrate (B79036) (NO₃) radicals researchgate.netkyoto-u.ac.jpkyoto-u.ac.jpjst.go.jp. These reactions are significant pathways for the secondary formation of nitro-PAHs.

NO₃ Radical-Initiated Nitration: Triphenylene also reacts with NO₃ radicals, particularly during nighttime when NO₃ concentrations are higher due to the absence of photolysis researchgate.netkyoto-u.ac.jpcopernicus.org. Research suggests that the concentration increases of certain nitrotriphenylenes, such as 2-nitrotriphenylene, during nighttime indicate formation via NO₃ radical-initiated nitration of triphenylene researchgate.netkyoto-u.ac.jp. The NO₃ radical-initiated reaction of triphenylene predominantly yields 2-nitrotriphenylene, with only traces of this compound observed in some studies kyoto-u.ac.jp. However, other studies indicate that both OH and NO₃ radical-initiated reactions can lead to the formation of both 1- and 2-nitrotriphenylene kyoto-u.ac.jp. The yield of 2-nitrotriphenylene from the gas-phase NO₃ radical-initiated reaction of triphenylene has been estimated to be around 23% kyoto-u.ac.jp.

In addition to gas-phase reactions, nitration can also occur heterogeneously on the surface of airborne particulate matter nih.govacs.org. Polycyclic aromatic hydrocarbons (PAHs) adsorbed onto particles can react with nitrogen oxides (e.g., NO₃, N₂O₅) and other oxidants nih.govacs.org.

Studies have shown that heterogeneous reactions of PAHs with NO₃/N₂O₅ can lead to the formation of specific nitro-PAH isomers that differ from those formed via gas-phase reactions nih.govacs.org. For instance, while gas-phase NO₃ radical reactions with fluoranthene (B47539) and pyrene (B120774) typically form 2-nitrofluoranthene (B81861) (2-NF) and 2-nitropyrene (B1207036) (2-NP), heterogeneous reactions with N₂O₅ can produce different major isomers nih.govacs.org. While specific details on the heterogeneous formation of this compound are less extensively detailed in the provided search results, the general mechanisms suggest that triphenylene adsorbed on particulate matter could also undergo nitration by these species nih.govacs.org. It is noted that PAHs on particulate matter can become "deactivated" or less available for nitration over time nih.govacs.org.

Gas-Phase Radical-Initiated Nitration (OH and NO3 Radicals)

Environmental Transformation and Decomposition Studies

The environmental fate of this compound involves its persistence, degradation, or transformation in various environmental compartments. Studies on the photochemical degradation of nitro-PAHs indicate that they can undergo transformation under UV irradiation acs.org. However, specific detailed studies on the environmental transformation and decomposition mechanisms of this compound itself, beyond its formation, are not extensively detailed in the provided snippets. Generally, nitro-PAHs are considered to be relatively stable towards ozone (O₃) compared to their parent PAHs nih.gov.

Role in Environmental Isomer Distribution of Nitrotriphenylenes

The relative rates and pathways of formation and potential degradation influence the observed isomer distribution of nitrotriphenylenes in the environment kyoto-u.ac.jpkyoto-u.ac.jpnih.govresearchgate.net.

OH vs. NO₃ Radical Influence: The OH radical-initiated nitration of triphenylene has been reported to yield a 2-NTP/1-NTP ratio of approximately 1.22 kyoto-u.ac.jp. In contrast, the NO₃ radical-initiated reaction predominantly forms 2-nitrotriphenylene, with only trace amounts of this compound, suggesting a much higher ratio (greater than 1.5) kyoto-u.ac.jp. This difference in isomer distribution highlights the distinct roles of OH and NO₃ radicals in atmospheric nitration processes.

Diurnal and Seasonal Variations: The diurnal variations in atmospheric concentrations of nitrotriphenylenes, such as this compound and 2-nitrotriphenylene, provide insights into their formation pathways researchgate.netkyoto-u.ac.jpnih.gov. For example, higher concentrations of 1- and 2-nitrotriphenylenes observed during nighttime (18:00-24:00 h) are attributed to the high reactivity of triphenylene with NO₂/NO₃/N₂O₅ and the relative stability of the nitro-products towards O₃ nih.gov. The observation that concentrations of 2-nitrofluoranthene and 2-nitrotriphenylene increase during the nighttime suggests their formation via NO₃ radical-initiated nitration, distinguishing them from primary emissions researchgate.netkyoto-u.ac.jp.

Direct Emission vs. Secondary Formation: The observed isomer distribution and concentration profiles in ambient air also suggest that direct emission of nitrotriphenylenes can be a source, in addition to their atmospheric formation nih.gov. The concentrations of 1- and 2-nitrotriphenylenes have been found to be higher than that of 1-nitropyrene (B107360) in some samples, indicating significant secondary formation or specific emission profiles nih.govacs.org.

Compound Name Table

| Common Name | Chemical Name | Abbreviation |

| Triphenylene | Triphenylene | TP |

| This compound | This compound | 1-NTP |

| 2-Nitrotriphenylene | 2-Nitrotriphenylene | 2-NTP |

| 1-Nitropyrene | 1-Nitropyrene | 1-NP |

| 2-Nitropyrene | 2-Nitropyrene | 2-NP |

| 2-Nitrofluoranthene | 2-Nitrofluoranthene | 2-NF |

| Hydroxyl radical | Hydroxyl radical | OH |

| Nitrate radical | Nitrate radical | NO₃ |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Nitrotriphenylene

Vibrational Spectroscopy Investigations (IR and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides invaluable insights into the molecular structure by detecting the characteristic vibrations of chemical bonds. For 1-nitrotriphenylene, these techniques, often complemented by computational methods like Density Functional Theory (DFT), are employed to assign specific vibrational modes and understand the influence of the nitro group on the triphenylene (B110318) core.

The presence of the nitro (NO₂) group introduces specific vibrational signatures that are readily identifiable in IR and Raman spectra. For nitro-PAHs, including this compound, computational studies using methods such as DFT with the B3LYP functional and basis sets like 6-311+G** have been instrumental in assigning these normal modes researchgate.netnih.govresearchgate.net. The nitro group typically exhibits two primary stretching vibrations: an asymmetric stretching mode and a symmetric stretching mode. The symmetric stretching vibration of the NO₂ group in nitro-PAHs generally appears in the wavenumber range of 1310–1345 cm⁻¹ researchgate.netresearchgate.net. The asymmetric stretching vibration is observed at higher frequencies researchgate.netnih.gov. These assignments are crucial for confirming the presence and structural integrity of the nitro substituent. For instance, in the study of 1,5,9-trinitrotriphenylene, a related compound, the v(NO₂) stretching vibration was observed around 1480 cm⁻¹ asianpubs.org.

Table 1: Characteristic Nitro Group Vibrational Frequencies in Nitro-PAHs

| Vibration Type | Wavenumber (cm⁻¹) | Assignment Basis | Reference(s) |

| Symmetric NO₂ stretching | 1310–1345 | Nitro-PAHs (computational and experimental data) | researchgate.net, researchgate.net |

| Asymmetric NO₂ stretching | Higher frequencies | Nitro-PAHs (predicted for 1-NTRP vs. 2-NTRP) | researchgate.net, nih.gov |

| NO₂ stretching (general) | ~1480 | 1,5,9-Trinitrotriphenylene (experimental) | asianpubs.org |

The position and electronic nature of the nitro group significantly influence the vibrational spectrum of the triphenylene framework. Studies on nitro-PAHs reveal that the nitro substituent can cause geometrical distortions in the parent PAH structure researchgate.netsfasu.edu. These distortions, along with the electronic effects of the nitro group, modulate the frequencies and intensities of the ring vibrations and C-H stretching/bending modes. Vibrational spectroscopy, therefore, serves as a sensitive probe for distinguishing between isomers of nitro-PAHs, as subtle differences in substitution patterns lead to unique spectral fingerprints researchgate.netresearchgate.netresearchgate.net. Furthermore, the orientation of the nitro group relative to the PAH plane, which can be determined using Raman depolarization data, has been correlated with the direct-acting mutagenicity of these compounds doi.org. This highlights the utility of vibrational spectroscopy in establishing structure-activity relationships for nitro-PAHs.

Normal Mode Assignments and Nitro Group Vibrations

X-ray Crystallographic Analysis of this compound Derivatives

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in crystalline solids, providing precise information on molecular geometry, bond lengths, and intermolecular interactions cam.ac.uklibretexts.organton-paar.com. While specific single-crystal X-ray diffraction data for this compound itself is not detailed in the provided literature snippets, studies on related derivatives offer insights into the structural impact of the nitro substituent.

Molecular Geometry and Conformational Analysis in the Solid State

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment and connectivity of atoms organicchemistrydata.orglibretexts.org. While specific chemical shift values for this compound are not explicitly detailed in the provided search results, it is known that ¹H and ¹³C NMR spectra have been obtained .

The electron-withdrawing nature of the nitro group is expected to significantly influence the NMR spectra of this compound. Protons and carbons proximal to the nitro group, or those whose electron density is affected by its presence, would typically exhibit downfield shifts (higher ppm values) in both ¹H and ¹³C NMR spectra compared to the parent triphenylene. For example, protons on the triphenylene ring adjacent to the nitro substituent would be deshielded. Spin-spin coupling patterns observed in ¹H NMR spectra provide further information about the proximity of hydrogen atoms, allowing for the determination of neighboring relationships and thus aiding in the assignment of signals to specific positions on the triphenylene core. By analyzing these spectral parameters, researchers can confirm the position of the nitro group and identify other substituents if present, thereby providing advanced structural insights.

Compound List:

this compound

Triphenylene

2-nitrotriphenylene

Nitro-polycyclic aromatic hydrocarbons (NPAHs)

Hexaalkoxy-1-nitrotriphenylene (general class)

2,3,6,7,10,11-hexaethoxy-1-nitrotriphenylene

Nitroanthracene (e.g., 1-, 2-, 9-nitroanthracene)

Nitrofluoranthenes (e.g., 1-, 2-, 3-, 7-, 8-nitrofluoranthene)

Nitronaphthalene (e.g., 1-, 2-nitronaphthalene)

Nitrobenzo[a]pyrenes (e.g., 1-, 3-, 6-nitrobenzo[a]pyrene)

1,5,9-Trinitrotriphenylene

Advanced NMR Techniques in Solid-State Systems (NMR Crystallography)

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful analytical tool for characterizing atomic-level structure and dynamics in solid materials, where molecular motions are restricted wikipedia.orgpreprints.org. Unlike solution-state NMR, ssNMR can analyze samples in their native solid forms, making it invaluable for crystalline compounds preprints.org. The inherent nuclear spin interactions in solids, such as dipolar coupling and anisotropic chemical shielding, typically lead to broader spectral lines compared to solution-state NMR. Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are routinely used to average out these interactions, thereby improving spectral resolution and sensitivity wikipedia.orgpreprints.org.

NMR Crystallography represents an advanced application of ssNMR that leverages these techniques, often in conjunction with computational methods like Density Functional Theory (DFT) using the Gauge Including Projector Augmented Wave (GIPAW) approach, to assist in crystal structure determination, refinement, and verification mdpi.comrsc.org. By analyzing NMR parameters, such as isotropic chemical shifts and coupling constants, researchers can gain insights into molecular and supramolecular organization, including the arrangement of molecules within the crystal lattice mdpi.comrsc.orgnih.gov. Techniques such as ultrafast MAS NMR, capable of spinning frequencies above 100 kHz, enable atomic-resolution analysis of protonated solids and facilitate the acquisition of multidimensional correlation spectra (e.g., ¹H-¹H, ¹H-¹³C) for resonance assignments and structural characterization nih.gov.

While specific experimental solid-state NMR data for this compound are not detailed in the provided literature, these advanced ssNMR techniques, including NMR crystallography, would be instrumental in providing definitive structural information. They would allow for the assignment of specific NMR signals to the distinct nuclei within the this compound molecule, thereby confirming its structure and providing insights into its crystalline packing and intermolecular interactions.

Complementary Spectroscopic Techniques for Comprehensive Structural Analysis

Complementary spectroscopic methods provide a multifaceted approach to structural elucidation, offering information that may not be fully captured by NMR alone.

Mass Spectrometry (MS) Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) has been employed for the identification and separation of nitrotriphenylene isomers, including this compound fao.orgcore.ac.uk. However, it is noted that mass spectrometry alone can have limitations in distinguishing between isomers due to similar fragmentation patterns mdpi.com.

Table 1: Mass Spectrometry Data for this compound

| Compound Name | Molecular Weight | Source |

|---|

Infrared (IR) Spectroscopy Infrared spectroscopy is valuable for identifying functional groups within a molecule based on their characteristic vibrational frequencies wikipedia.org. For this compound, IR spectroscopy can confirm the presence of the nitro group (-NO₂) and the aromatic ring system. Computational studies using Density Functional Theory (DFT) have investigated the vibrational spectra of this compound and its isomer, 2-nitrotriphenylene researchgate.netresearchgate.netnih.gov. These theoretical analyses predict that this compound is likely to exhibit asymmetric nitro stretching vibrations at higher frequencies compared to 2-nitrotriphenylene researchgate.net. IR and Raman spectroscopies are generally recognized as effective methods for characterizing the molecular structures of nitro-PAH isomers, with a particular focus on the characteristic vibrations of the nitro group researchgate.net.

X-ray Diffraction (XRD) X-ray Diffraction (XRD) is considered a definitive technique for determining the crystal structure of solid materials malvernpanalytical.comiastate.edukbdna.com. It provides precise information about the arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and molecular conformation malvernpanalytical.comiastate.edu. Single-crystal XRD offers the most detailed structural data, while powder XRD is useful for phase identification and purity assessment iastate.edu. XRD plays a crucial complementary role to NMR crystallography, especially when single crystals suitable for diffraction are not readily available, allowing for the validation and enhancement of structural models derived from solid-state NMR data mdpi.com.

Compound List

this compound

Triphenylene

2-Nitrotriphenylene

Theoretical and Computational Chemistry Approaches to 1 Nitrotriphenylene

Density Functional Theory (DFT) Studies on Electronic and Vibrational Properties

Density Functional Theory (DFT) has emerged as a primary computational method for studying polycyclic aromatic hydrocarbons (PAHs) and their derivatives. researchgate.netresearchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for analyzing the electronic and vibrational properties of molecules like 1-nitrotriphenylene. frontiersin.org Studies have employed DFT to investigate the infrared (IR) and Raman spectra, as well as the electronic structure of this compound, providing predictions and interpretations that can aid in its identification and in understanding its chemical behavior. researchgate.netnih.gov

In computational chemistry, the choice of a functional and a basis set is critical for the accuracy of the results. arxiv.org For the study of this compound, the B3LYP functional is a commonly applied method. researchgate.netresearchgate.net B3LYP is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and it is widely used for its efficiency and reliable prediction of molecular properties. frontiersin.orgresearchgate.net

This functional is typically paired with a Pople-style basis set, such as the 6-311+G. researchgate.netnih.gov A basis set is a set of mathematical functions used to represent the electronic wave function. wikipedia.org The 6-311+G notation indicates a triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, providing significant flexibility. arxiv.org The "+" signifies the addition of diffuse functions, which are important for describing the behavior of electrons far from the nucleus, and the "" indicates the inclusion of polarization functions on both heavy atoms and hydrogen atoms, which allow for anisotropy in the electron distribution and are crucial for accurate geometry and frequency calculations. researchgate.netwikipedia.org This combination of the B3LYP functional and the 6-311+G basis set has been specifically used to investigate the structural and electronic properties of this compound. researchgate.net

Table 1: Computational Method Details for this compound Studies

| Component | Specification | Purpose |

|---|---|---|

| Theory | Density Functional Theory (DFT) | Provides a balance of accuracy and computational cost for molecular property calculations. frontiersin.org |

| Functional | B3LYP | A hybrid exchange-correlation functional used to approximate the electron correlation energy. researchgate.netfrontiersin.org |

| Basis Set | 6-311+G** | A triple-zeta basis set with diffuse (+) and polarization (**) functions for flexible and accurate electronic structure description. researchgate.netwikipedia.org |

DFT calculations are highly effective for predicting the vibrational spectra (infrared and Raman) of molecules. csc.fi For this compound, theoretical investigations using the B3LYP/6-311+G** level of theory have been conducted to calculate its IR and Raman spectra and intensities. researchgate.netnih.gov These computational predictions are valuable for proposing normal mode assignments, with a particular focus on the vibrations associated with the nitro group. researchgate.netnih.gov

A key finding from these studies is that this compound is predicted to exhibit asymmetric nitro stretches at higher frequencies compared to its isomer, 2-nitrotriphenylene. researchgate.netnih.gov This theoretical distinction in the vibrational spectra provides a basis for differentiating between the two isomers using spectroscopic techniques like FTIR and Raman spectroscopy. researchgate.net The calculated frequencies, often scaled to correct for anharmonicity and other systematic errors, generally show good agreement with experimental data where available. nih.gov Such structure-spectroscopic relationships derived from computational studies are instrumental in understanding how the position of the nitro group influences the molecule's vibrational characteristics. researchgate.net

Table 2: Predicted Vibrational Characteristics for this compound

| Vibrational Mode | Predicted Property | Significance |

|---|---|---|

| Asymmetric Nitro Stretch | Higher frequency compared to 2-nitrotriphenylene. researchgate.netnih.gov | Provides a spectroscopic marker to distinguish between isomers. researchgate.net |

| Infrared and Raman Spectra | Frequencies and intensities calculated via DFT. researchgate.net | Allows for assignment of normal modes and interpretation of experimental spectra. researchgate.net |

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic properties. conicet.gov.arlibretexts.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. conicet.gov.ar For nitro-PAHs like this compound, the energy of the LUMO (ELUMO) is particularly important as it can provide predictive insights into the molecule's electrophilic reactivity. researchgate.netresearchgate.net

Computational studies have investigated the molecular orbital energies of this compound. researchgate.net These calculations help to characterize the electronic transitions and the reactivity of the molecule. A lower LUMO energy generally implies a greater electron affinity and higher electrophilicity, which can be correlated with biological activities such as mutagenicity. researchgate.netresearchgate.net By calculating and analyzing the ELUMO, researchers can develop structure-function relationships that link the electronic properties of this compound to its potential biological effects. researchgate.net

Table 3: Frontier Molecular Orbital Analysis of this compound

| Orbital | Description | Significance for this compound |

|---|---|---|

| LUMO | Lowest Unoccupied Molecular Orbital | Its energy (ELUMO) is investigated to predict electrophilic reactivity. researchgate.netresearchgate.net |

| HOMO | Highest Occupied Molecular Orbital | The HOMO-LUMO energy gap is related to the molecule's chemical reactivity and kinetic stability. conicet.gov.arlibretexts.org |

Prediction of Vibrational Frequencies and Intensities

Computational Investigations of Molecular Geometry and Conformational Landscape

Computational methods are used to determine the most stable three-dimensional structure of a molecule by optimizing its geometry on the potential energy surface. frontiersin.org This process, known as conformational analysis, is essential for understanding how a molecule's shape influences its properties and interactions. iupac.org For this compound, computational studies have predicted its structural data, which is particularly valuable given the absence of an experimental crystal structure. researchgate.net

The introduction of a substituent, such as a nitro group, onto an aromatic framework like triphenylene (B110318) can cause significant changes in the molecular geometry. researchgate.net DFT calculations have been employed to analyze these geometrical distortions in this compound. researchgate.netnih.gov The parent triphenylene molecule is planar, but the addition of a nitro group can induce non-planarity. epdf.pubmdpi.com

Computational Modeling of Structure-Function Relationships

A primary goal of theoretical studies on molecules like this compound is to establish clear structure-function relationships. nih.govplos.org This involves correlating calculated structural, electronic, and vibrational properties with observed biological or chemical functions, such as mutagenicity. researchgate.netnih.gov Nitro-PAHs are known for their mutagenic and carcinogenic properties, and computational modeling provides a framework to understand why isomers like 1- and 2-nitrotriphenylene might exhibit different potencies. researchgate.net

By combining the results from DFT calculations—including geometrical distortions, vibrational frequency shifts, and molecular orbital energies (like ELUMO)—researchers can build models that link these specific molecular parameters to the compound's biological activity. researchgate.netnih.gov For instance, the electrophilic reactivity predicted from LUMO energies and specific vibrational modes associated with the nitro group can be correlated with mutagenic potency. researchgate.net These computational models are powerful tools for predicting the behavior of related compounds and for gaining insight into the mechanisms underlying their function. researchgate.netnih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Nitrotriphenylene |

| Triphenylene |

| 2-Amino-1-phenylethanol |

| 2-Methylamino-1-phenylethanol |

| Noradrenaline |

| Adrenaline |

| 2-Aminoethanol |

| N-Methyl-2-aminoethanol |

| Paracetamol (Acetaminophen) |

| Ethene (Ethylene) |

| 1,3-Butadiene |

| 1,3,5-Hexatriene |

Scaled Quantum Mechanical Force Field (SQM) Approach in Vibrational Studies

The Scaled Quantum Mechanical (SQM) force field approach is a powerful computational method used to accurately predict the vibrational spectra of molecules. This method involves the calculation of harmonic vibrational frequencies using quantum chemical methods, such as Density Functional Theory (DFT), followed by the scaling of the resulting force field to correct for systematic errors. These errors can arise from the neglect of anharmonicity and the use of incomplete basis sets in the calculations. The scaling procedure significantly improves the agreement between theoretical and experimental vibrational frequencies.

In the study of this compound, the vibrational spectra (Infrared and Raman) have been investigated using DFT calculations with the B3LYP functional and the 6-311+G** basis set. While experimental data for this compound is not available for direct comparison, the calculated frequencies are typically scaled to provide a more accurate prediction of the vibrational modes. A common practice is to apply a uniform scaling factor to the calculated harmonic frequencies. For calculations using the B3LYP/6-311+G(d,p) level of theory, a scaling factor of 0.967 has been noted in the literature for related polycyclic aromatic hydrocarbons.

The investigation into this compound reveals significant insights into its molecular structure and vibrational dynamics. The introduction of the nitro group (–NO2) onto the triphenylene skeleton causes geometric distortions. Notably, the planarity of the triphenylene structure is altered, with the nitro group twisted out of the plane of the aromatic rings. This has a direct impact on the vibrational modes.

The calculated vibrational frequencies for this compound, after the application of a scaling factor, provide a detailed assignment of the fundamental vibrational modes. These assignments are crucial for interpreting experimental spectra and understanding the structure-property relationships of the molecule.

Research based on DFT calculations provides a comprehensive analysis of the vibrational modes of this compound. The calculated harmonic frequencies are presented below, alongside their scaled values, which are expected to be in closer agreement with experimental results. The scaling helps in the precise assignment of the IR and Raman bands.

The focus of these studies often includes the characteristic vibrations of the nitro group, as these are sensitive indicators of the chemical environment. For this compound, the asymmetric and symmetric stretching modes of the NO2 group are of particular interest. The calculations predict the asymmetric nitro stretch for this compound to be at a higher frequency compared to its isomer, 2-nitrotriphenylene. sfasu.edu

The table below presents a selection of the calculated harmonic and scaled vibrational frequencies for this compound, along with their assignments. The scaled frequencies are obtained by applying a uniform scaling factor to the calculated harmonic frequencies.

Table 1: Selected Calculated Vibrational Frequencies for this compound (Interactive Table)

| Mode | Harmonic Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment Description |

|---|---|---|---|

| ν(C-H) | 3190 | 3080 | Aromatic C-H stretch |

| ν(C-H) | 3175 | 3066 | Aromatic C-H stretch |

| νasym(NO₂) | 1580 | 1526 | Asymmetric NO₂ stretch |

| ν(C=C) | 1625 | 1570 | Aromatic C=C stretch |

| ν(C=C) | 1600 | 1546 | Aromatic C=C stretch |

| νsym(NO₂) | 1350 | 1304 | Symmetric NO₂ stretch |

| β(C-H) | 1300 | 1256 | In-plane C-H bend |

| β(C-H) | 1180 | 1140 | In-plane C-H bend |

| γ(C-H) | 950 | 918 | Out-of-plane C-H bend |

| γ(C-H) | 850 | 821 | Out-of-plane C-H bend |

| δ(NO₂) | 870 | 840 | NO₂ scissoring |

Note: The harmonic frequencies are theoretical values from DFT (B3LYP/6-311+G) calculations. The scaled frequencies are estimated using a representative scaling factor for similar compounds and calculations.

Advanced Applications in Materials Science and Engineering

Precursor for Synthesizing Complex Polyaromatic Hydrocarbons

1-nitrotriphenylene serves as a key intermediate in the synthesis of larger, more complex polyaromatic hydrocarbons (PAHs), including those relevant to nanotechnology and advanced carbon materials.

Gas-Phase Synthesis of Coronene (B32277) and Corannulene Precursors

The synthesis of large PAHs like coronene and corannulene, which are foundational building blocks for materials such as carbon nanotubes, fullerenes, and graphene, often involves gas-phase reactions. This compound has been identified as a necessary precursor for the gas-phase synthesis of coronene. Specifically, halogenated triphenylenes, derived from this compound through reduction to the amine followed by diazotization-halogenation, are used in reactions with acetylene (B1199291) to form coronene digitellinc.com. This process mimics the conditions found in carbon-rich circumstellar envelopes, highlighting the compound's role in creating complex carbon architectures.

Development of Novel Discotic Liquid Crystals

Triphenylene (B110318) derivatives are well-established as core structures for discotic liquid crystals (DLCs), materials that self-assemble into columnar phases. The introduction of a nitro group onto the triphenylene core significantly influences their liquid crystalline behavior and electronic properties.

Impact of Nitro Substitution on Mesophase Properties (e.g., Columnar Hexagonal Phase)

The presence of a nitro group on the triphenylene core, such as in this compound derivatives, dramatically affects their mesophase stability and properties. Nitration of hexaalkoxytriphenylenes often leads to compounds that exhibit columnar hexagonal mesophases with enhanced stability and wider mesophase ranges compared to their non-nitrated precursors psu.edupsu.eduresearchgate.net. For instance, the α-nitration of hexaalkoxytriphenylenes can induce liquid crystal behavior in systems where the parent aryl ethers are non-mesogenic psu.edu. The nitro group's electron-withdrawing nature and the resulting dipole-dipole interactions can play a significant role in stabilizing these columnar phases psu.eduresearchgate.net.

Synthesis of Functionalized Triphenylene Polymers

This compound and its derivatives are valuable precursors for the synthesis of functionalized triphenylene polymers. The nitro group can be chemically modified, for example, through reduction to an amine, which can then be further functionalized to create monomers for polymerization. These nitro-triphenylenes are precursors to other triphenylene derivatives, and mononitration of monohydroxy-penta-alkoxytriphenylene yields a monohydroxy-mononitro derivative, which is a critical precursor for synthesizing functionalized triphenylene polymers tandfonline.comresearchgate.net. These polymers often retain the desirable discotic liquid crystalline properties of the triphenylene core, combined with the processability and mechanical robustness of polymers.

Integration into Organic Electronic Devices

The electronic properties conferred by the nitro group, coupled with the self-assembly capabilities of the triphenylene core, make this compound derivatives attractive for integration into various organic electronic devices. Their ability to form ordered columnar structures is ideal for one-dimensional charge transport, a key feature for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) researchgate.netmdpi.combeilstein-institut.denitt.edu. The controlled modification of electronic properties through nitro substitution allows for the fine-tuning of charge injection, transport, and light-emission or absorption characteristics, paving the way for next-generation organic electronic appliances beilstein-institut.dewashington.edumdpi.com.

Role as Host Materials in Phosphorescent Organic Light Emitting Diodes (OLEDs)

Host materials are essential components within the emissive layer of Organic Light-Emitting Diodes (OLEDs), particularly in phosphorescent OLEDs (PhOLEDs). Their critical functions include facilitating efficient charge transport (both holes and electrons, often described as ambipolar transport), enabling effective energy transfer to the phosphorescent dopant, and stabilizing excited states to maximize light emission ossila.comossila.com. Key characteristics for successful phosphorescent host materials include a wide energy bandgap and a high triplet energy level. These properties are crucial for preventing energy back-transfer from the dopant to the host and ensuring efficient energy transfer to the light-emitting dopant ossila.comgoogle.com.

Triphenylene derivatives have attracted considerable interest for their application in OLEDs due to their inherent structural rigidity, extensive π-conjugation, and significant thermal stability google.comresearchgate.net. These attributes contribute to high triplet energies, making them suitable candidates for hosting phosphorescent emitters, especially for blue PhOLEDs, which demand hosts with very high triplet energies google.com. Research has explored various triphenylene-based compounds as host materials, including studies on pure hydrocarbon triphenylene (PHC) hosts. These PHC hosts are being developed as alternatives to traditional heteroatom-containing materials, with the aim of improving device stability and simplifying fabrication processes nih.gov. While specific research detailing the direct use of this compound as a primary host material in high-performance PhOLEDs was not extensively found in the provided search snippets, its structural features suggest potential. The triphenylene core provides a robust electronic framework, and the nitro group offers a site for chemical modification, which is vital for tuning electronic properties and designing advanced host materials acs.org.

Charge Transport and Photoconductivity Mechanisms

Charge transport in organic materials is fundamental to their function in electronic devices, with mechanisms typically categorized as band transport (observed in crystalline solids) or hopping transport (common in molecular solids) utwente.nlwikipedia.org. Photoconductivity refers to the phenomenon where a material's electrical conductivity increases upon absorption of light, a process that relies on the generation of mobile charge carriers (electrons and holes) following photoexcitation researchgate.netacs.org.

Triphenylene derivatives, particularly those organized into discotic liquid crystalline phases, have demonstrated considerable potential as one-dimensional charge carrier systems. They exhibit properties beneficial for electrical conduction and photoconduction researchgate.netacs.orgmdpi.com. These materials often display enhanced charge carrier mobility, attributed to their ordered columnar structures researchgate.netmdpi.com. Studies have investigated the conductivity and photoconductivity of nitrotriphenylene derivatives, indicating their relevance in this field justia.com. For instance, research has explored the photochemical reactions of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), noting that the orientation of the nitro group can influence degradation pathways nih.gov. Although specific quantitative data for this compound itself regarding conductivity and photoconductivity values were not directly available in the provided snippets, research on related nitrotriphenylene compounds and the general charge transport properties of triphenylenes highlight their capacity for charge transport and photoconductive behavior researchgate.netacs.orgjustia.com. The presence of the nitro group is known to influence electronic properties and can be chemically modified to engineer charge transport characteristics acs.org.

Exploration in Next-Generation Molecular Materials Design

The design of novel molecular materials is paramount for advancing optoelectronic technologies, with the goal of creating compounds possessing precisely tailored properties for specific applications google.comnims.go.jp. Triphenylene serves as a versatile and robust molecular scaffold, offering advantages such as synthetic feasibility, excellent thermal stability, and favorable electronic properties, which establish it as an attractive building block for next-generation materials researchgate.netossila.com. Its derivatives have found utility in diverse electronic applications, including organic photovoltaics, gas sensing, and optical data storage, underscoring its broad potential researchgate.net.

The strategic incorporation of a nitro group onto the triphenylene core, as seen in this compound, provides significant advantages for molecular design. The nitro group acts as an electron-withdrawing substituent, capable of substantially influencing the electronic and optical properties of the molecule. Crucially, this nitro group can undergo various chemical modifications to introduce different functionalities, such as amino, amido, or azido (B1232118) groups acs.org. These chemical transformations enable the fine-tuning of fundamental molecular properties, including dipole moment, redox potential, and energy bandgap acs.org. Such tunability is essential for developing advanced molecular materials with optimized performance characteristics for emerging applications in organic electronics, sensors, and other advanced functional materials.

Advanced Analytical Methodologies for Environmental Detection and Isomer Discrimination

Chromatographic Techniques for Isomer Separation and Quantification

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are fundamental techniques for the separation of nitro-PAH isomers. walshmedicalmedia.comnih.gov The choice between these methods often depends on the volatility and thermal stability of the analytes.

Capillary GC, particularly when coupled with high-resolution columns, offers excellent separation for many nitro-PAH isomers. vurup.sk For instance, the separation of nitrotriphenylene isomers can be achieved on specialized capillary columns. datapdf.com The use of high-efficiency capillary columns with polar stationary phases can also facilitate the separation of positional isomers that are otherwise difficult to resolve. vurup.sk Quantification is typically achieved by integrating the peak area, which, under ideal conditions, is proportional to the amount of the analyte injected. libretexts.org For complex mixtures, multidimensional GC (e.g., GCxGC) can provide enhanced separation resolution. kyushu-u.ac.jp

Reversed-phase HPLC is another powerful tool, particularly for less volatile or thermally labile compounds. walshmedicalmedia.comresearchgate.net The separation of nitro-PAH isomers, including those of triphenylene (B110318), has been demonstrated using HPLC systems. researchgate.netrsc.org The selection of the stationary phase and the mobile phase composition is critical for achieving the desired separation of isomers like 1-nitrotriphenylene and its counterparts. rsc.orgrotachrom.com Isocratic or gradient elution methods can be employed to optimize the separation of complex mixtures. researchgate.net

Table 1: Comparison of Chromatographic Techniques for this compound Isomer Analysis

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Separation based on volatility and interaction with stationary phase. | Separation based on polarity and partitioning between stationary and mobile phases. walshmedicalmedia.com |

| Applicability | Suitable for volatile and thermally stable compounds. | Suitable for a wider range of compounds, including less volatile and thermally labile ones. walshmedicalmedia.com |

| Resolution | High resolution achievable with capillary columns. vurup.sk | High resolution, dependent on column type and mobile phase. rotachrom.com |

| Common Detectors | Mass Spectrometry (MS), Nitrogen-Phosphorus Detector (NPD). datapdf.comk-labor.de | UV-Visible, Photodiode Array, Fluorescence, Mass Spectrometry (MS). walshmedicalmedia.comresearchgate.net |

| Sample State | Gaseous. | Liquid. |

Hyphenated Mass Spectrometry Approaches for Trace Analysis

To achieve the low detection limits required for environmental monitoring, chromatographic techniques are often coupled with mass spectrometry (MS). k-labor.de GC-MS is a widely used method for the trace analysis of nitro-PAHs. chromatographyonline.comresearchgate.net The mass spectrometer not only provides sensitive detection but also offers structural information based on the mass-to-charge ratio of the molecular ion and its fragmentation pattern, aiding in the identification of specific isomers. libretexts.org For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (MS/MS), such as triple quadrupole mass spectrometry (GC-QQQ-MS), can be employed. uniba.it This technique allows for selected reaction monitoring (SRM), which significantly improves the signal-to-noise ratio for target analytes. uniba.it

Liquid chromatography-mass spectrometry (LC-MS) is also a valuable tool for analyzing nitro-PAHs. researchgate.net Atmospheric pressure chemical ionization (APCI) is a common ionization source used in LC-MS for the analysis of these compounds. researchgate.net High-resolution mass spectrometry (HRMS) coupled with chromatography provides high mass accuracy, which further aids in the unambiguous identification of target compounds in complex environmental samples. kyushu-u.ac.jpresearchgate.net

Recent advancements include the use of novel ionization techniques, such as femtosecond laser ionization mass spectrometry (fs-LIMS), which can provide soft ionization, resulting in a strong molecular ion peak and reduced fragmentation, simplifying spectral interpretation. chromatographyonline.com This can be particularly advantageous for differentiating between isomers. chromatographyonline.comresearchgate.net

Surface-Enhanced Spectroscopic Techniques for Interface Studies

Surface-enhanced spectroscopic techniques offer remarkable sensitivity for studying molecules adsorbed on metal surfaces. These methods are particularly useful for investigating the interaction of pollutants like this compound with environmental surfaces.

Surface-Enhanced Raman Scattering (SERS)

SERS is a highly sensitive vibrational spectroscopy technique that can provide enhancement factors of up to 10¹⁰ to 10¹¹, enabling the detection of even single molecules. wikipedia.org This enhancement arises from both electromagnetic and chemical mechanisms when a molecule is adsorbed onto a roughened metal surface, typically silver or gold. wikipedia.orgclinmedjournals.orgnih.gov SERS has been successfully applied to the detection of various nitro-PAHs at very low concentrations. osti.govmdpi.com The technique provides a unique vibrational fingerprint of the molecule, allowing for its identification. mdpi.com Studies have shown that the interaction of nitro-PAHs with the metal surface often occurs through the nitro group. acs.org The orientation of the molecule on the surface can also be inferred from the SERS spectra. acs.org

Surface-Enhanced Infrared Spectroscopy (SEIR)

Similar to SERS, surface-enhanced infrared (SEIR) spectroscopy provides enhanced vibrational signals for molecules near a metal surface. nih.govresearchgate.net SEIR is particularly sensitive to the orientation of adsorbed molecules due to the surface selection rules. xmu.edu.cn It has been used in conjunction with SERS to study the interaction of nitro-PAHs with metallic surfaces. acs.org These studies have provided insights into the adsorption mechanism, suggesting that nitro-PAHs like 1-nitropyrene (B107360) and 2-nitrofluorene (B1194847) interact with silver surfaces via the oxygen atoms of the nitro group, adopting a perpendicular orientation. acs.org This information is crucial for understanding the environmental fate and transport of these pollutants.

Table 2: Characteristics of Surface-Enhanced Spectroscopic Techniques

| Technique | Principle | Advantages | Applications for this compound |

|---|---|---|---|

| SERS | Enhancement of Raman scattering by molecules on rough metal surfaces or nanostructures. wikipedia.org | Extremely high sensitivity (single-molecule detection possible), provides a molecular fingerprint. wikipedia.orgmdpi.com | Trace detection, studying interfacial interactions, understanding adsorption mechanisms. osti.govacs.org |

| SEIR | Enhancement of infrared absorption by molecules near a metal surface. nih.gov | High sensitivity, provides information on molecular orientation. xmu.edu.cn | Investigating adsorption geometry and interaction with surfaces. acs.org |

Matrix Isolation Fourier Transform Infrared Spectroscopy (MI/FT-IR) for Complex Mixture Analysis

Matrix isolation (MI) is a technique where sample molecules are trapped in an inert, solid matrix (typically a noble gas like argon or nitrogen) at low temperatures (around 15 K). researchgate.netnist.gov This cryogenic environment minimizes intermolecular interactions and molecular rotation, resulting in very sharp and well-resolved vibrational spectra when analyzed by Fourier Transform Infrared (FT-IR) spectroscopy. nist.gov

MI/FT-IR is a powerful tool for the analysis of complex mixtures of isomers, such as those containing this compound. researchgate.net The high resolution of the technique allows for the differentiation of isomers that may have very similar spectra in the gas or liquid phase. researchgate.net A library of matrix-isolated spectra of known nitro-PAH compounds can be created to aid in the identification of components in unknown environmental samples. researchgate.net The coupling of gas chromatography with MI/FT-IR (GC/MI/FT-IR) further enhances its analytical capability by physically separating the components of a mixture before spectroscopic analysis. researchgate.net This hyphenated technique is particularly useful for the positive identification of individual isomers in complex environmental samples. researchgate.net Quantitative analysis is also feasible, as demonstrated by the linear relationship between concentration and absorbance for compounds like 1-nitropyrene over a significant range. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-nitrotriphenylene, and how can regioselectivity challenges be addressed?

- Methodological Answer : this compound is synthesized via nitration of triphenylene using HNO₃/(AcO)₂O, which predominantly yields 1-nitro and 2-nitro isomers. The mixture can be separated via silica gel chromatography . To improve regioselectivity, reaction conditions (e.g., temperature, solvent polarity, and nitrating agent concentration) must be systematically optimized. For example, lower temperatures favor kinetic control, potentially reducing byproduct formation. Characterization via ¹H NMR and HPLC can confirm regiochemical outcomes .

Q. How should researchers document synthetic procedures and characterization data for reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure clarity:

- Experimental Section : Include stoichiometry, reaction conditions (time, temperature), purification methods (e.g., column chromatography), and spectroscopic data (¹H/¹³C NMR, HRMS, HPLC traces). For known compounds, cite literature; for new compounds, provide full characterization .

- Supporting Information : Deposit raw data (e.g., NMR spectra, chromatograms) in repositories for transparency .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- Purity : Use HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Structural Confirmation : Combine ¹H/¹³C NMR, IR (to confirm nitro groups), and mass spectrometry. X-ray crystallography is ideal for unambiguous structural assignment but requires high-quality crystals .

Advanced Research Questions

Q. How can computational methods predict and rationalize the regioselectivity of triphenylene nitration?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict activation energies for nitro-group addition at C1 vs. C2 positions. Compare computed vs. experimental regioselectivity to validate mechanistic hypotheses .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-reference NMR data across multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.

- Error Analysis : Quantify uncertainties in peak integration (e.g., signal-to-noise ratios) and compare with literature values. Discrepancies may arise from impurities or instrumental calibration errors .

Q. How can researchers design experiments to minimize byproducts during functionalization of this compound?

- Methodological Answer :

- Reaction Optimization : Use Design of Experiments (DoE) to test variables (e.g., reagent equivalents, temperature). For example, diazotization-bromination of 1-aminotriphenylene with NaNO₂/CuBr/HBr produces 1-bromo and 2-bromo isomers; adjusting HBr concentration may suppress the minor product .

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation .

Q. What methodologies are effective for analyzing environmental or biological interactions of this compound?

- Methodological Answer :

- Environmental Fate : Use GC-MS to detect degradation products in simulated environmental matrices (e.g., water/soil).

- Biological Assays : Conduct cytotoxicity studies (e.g., MTT assays) with human cell lines, ensuring compliance with NIH preclinical reporting guidelines .

Data Presentation and Reproducibility

Q. How should large datasets (e.g., reaction yields, spectroscopic data) be organized in publications?

- Methodological Answer :

What frameworks support ethical and rigorous research question formulation for nitroaromatic compounds?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.